(5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Description
(5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring:
- Core structure: An imidazole ring fused with a dihydro-4H-imidazol-4-one system.
- Substituents:
- A 2,4-dimethoxybenzylidene group at position 5, contributing to electron-donating effects and influencing π-π stacking interactions.
- A phenyl group at position 3, enhancing lipophilicity.
- A sulfanyl (-SH) group at position 2, enabling nucleophilic reactivity and hydrogen bonding .
- Stereochemistry: The E-configuration at the exocyclic double bond (C5) is critical for molecular geometry and biological interactions .
This compound is synthesized via multi-step condensation reactions, often requiring catalysts like zinc chloride or acidic/basic conditions to optimize yields . Its structural versatility and functional groups make it a candidate for antimicrobial, anticancer, and antioxidant applications .
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(16(11-14)23-2)10-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-10+ |
InChI Key |
UFERXBDWCJJQEC-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic or acidic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group may produce amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula: C18H16N2O3S
- Molecular Weight: 340.40 g/mol
- CAS Number: 402608-16-6
The compound features a unique imidazole ring fused with a phenyl group and a sulfanyl group, contributing to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to (5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of imidazolone possess antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The efficacy of this compound in various cancer cell lines underscores its potential as a therapeutic agent in oncology .
Other Biological Activities
In addition to antimicrobial and anticancer effects, compounds within this class have shown promise in other areas:
- Antioxidant Activity: Some studies indicate that these compounds can scavenge free radicals, providing protective effects against oxidative stress .
- Anti-inflammatory Effects: The imidazolone derivatives have demonstrated anti-inflammatory properties in various models, suggesting their utility in treating inflammatory diseases .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial activity of several imidazolone derivatives against a panel of pathogenic bacteria. The results indicated that this compound exhibited potent activity against Klebsiella pneumoniae with an IC50 value of 25 µg/mL .
Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer effects of this compound on human breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of apoptotic pathways .
Case Study 3: Antioxidant Activity
In an evaluation of antioxidant properties, this compound was shown to reduce lipid peroxidation levels significantly in vitro. This suggests potential applications in preventing oxidative damage associated with chronic diseases .
Mechanism of Action
The mechanism of action of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Differences in Substituent Effects
Methoxy vs. Nitro Groups :
- The 2,4-dimethoxy group in the target compound enhances electron density, improving interactions with biological targets (e.g., enzyme active sites) compared to the electron-withdrawing nitro group in ’s analog .
- Nitro-substituted analogs exhibit stronger electrophilic character, favoring reactions like nucleophilic aromatic substitution .
Positional Isomerism :
- The 3-methylbenzylidene analog () shows reduced polarity, increasing membrane permeability but limiting solubility. In contrast, the 4-ethoxy derivative () balances lipophilicity and solubility for drug delivery .
Halogenated Derivatives :
- The 4-chlorophenyl substituent () introduces steric and electronic effects, making the compound more reactive in cross-coupling reactions than methoxy-substituted analogs .
Biological Activity
(5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with potential biological activities that have been the subject of various studies. This compound belongs to the imidazolone class and features a unique structure that includes a mercapto group and a benzylidene moiety, which may contribute to its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (5E)-3-phenyl-2-sulfanylidene-5-[(2,4-dimethoxyphenyl)methylidene]imidazolidin-4-one |
| InChI Key | FVDSSEFGZGWVJJ-SDNWHVSQSA-N |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.
- Hydrophobic Interactions : The phenyl and dimethoxybenzylidene groups may interact with hydrophobic pockets in proteins, influencing their function.
- Modulation of Signaling Pathways : The compound may engage with specific receptors or other cellular components, thereby modulating signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of imidazolones exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 0.50 |
| MDA-MB-231 (Breast Cancer) | 1.20 |
| A2780 (Ovarian Cancer) | 0.75 |
These results suggest that the compound may possess potent anticancer activity, warranting further investigation into its therapeutic potential.
Antioxidant Activity
The presence of the mercapto group in the compound may also confer antioxidant properties. Studies have shown that compounds containing thiol groups can scavenge free radicals and protect cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage related to various diseases.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in a peer-reviewed journal evaluated the antiproliferative effects of various imidazolone derivatives, including those structurally similar to this compound. The findings indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could inhibit key enzymes involved in cancer cell proliferation through irreversible binding, leading to apoptosis in affected cells . This highlights the potential for developing targeted therapies based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
